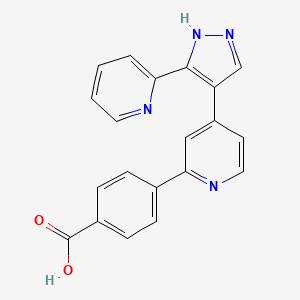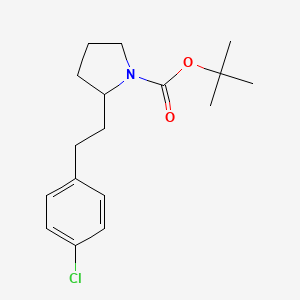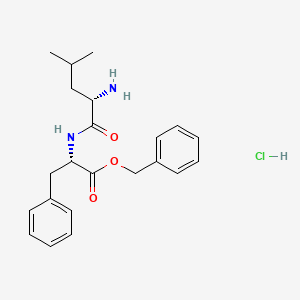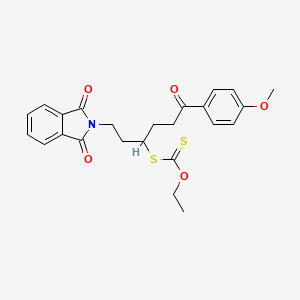
6-Bromo-1-(bromomethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 6th position and on the methyl group attached to the 1st position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(bromomethyl)naphthalene typically involves the bromination of 1-(bromomethyl)naphthalene. This can be achieved by treating 1-(bromomethyl)naphthalene with bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 6th position of the naphthalene ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the reactive bromine species and ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of 6-cyano-1-(bromomethyl)naphthalene.
Coupling Reactions: Formation of biaryl compounds with various substituents depending on the organoboron reagent used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(bromomethyl)naphthalene has several applications in scientific research:
Biology and Medicine:
Industry: It serves as a precursor for the synthesis of various functional materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(bromomethyl)naphthalene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The bromine atoms act as leaving groups, allowing nucleophiles or organometallic reagents to form new bonds with the naphthalene ring. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: A simpler brominated naphthalene with a single bromine atom at the 1st position.
2-Bromonaphthalene: Another isomer with the bromine atom at the 2nd position.
1-(Bromomethyl)naphthalene: The precursor to 6-Bromo-1-(bromomethyl)naphthalene, with a single bromine atom on the methyl group.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which allows for more diverse chemical reactivity and the potential to form more complex molecules through substitution and coupling reactions.
Eigenschaften
CAS-Nummer |
86456-69-1 |
|---|---|
Molekularformel |
C11H8Br2 |
Molekulargewicht |
299.99 g/mol |
IUPAC-Name |
6-bromo-1-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,7H2 |
InChI-Schlüssel |
OFUWLIWMZOLNEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)

![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)




![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)



![Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)

